molecular formula C20H42S2 B1670170 Decyl disulfide CAS No. 10496-18-1

Decyl disulfide

Cat. No.: B1670170
CAS No.: 10496-18-1
M. Wt: 346.7 g/mol
InChI Key: IDJPKRIELSFBPE-UHFFFAOYSA-N
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Description

Decyl disulfide is a biochemical.

Properties

IUPAC Name

1-(decyldisulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPKRIELSFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146874
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10496-18-1
Record name Decyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of decyl disulfide?

A1: this compound is a symmetrical disulfide with the molecular formula C20H42S2 and a molecular weight of 346.67 g/mol. [, , , , , , ] While specific spectroscopic data wasn't detailed in the provided research, disulfides are generally characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q2: How does this compound interact with gold surfaces?

A2: Research indicates that this compound demonstrates a strong affinity for gold surfaces. [, , ] It forms self-assembled monolayers (SAMs) on gold through a chemisorption process, where the sulfur atoms in the disulfide bond strongly interact with the gold atoms. This interaction is highly selective, as evidenced by Auger electron spectroscopy studies showing significantly higher adsorption on gold compared to silicon nitride. []

Q3: Can this compound be used to modify gold microstructures?

A3: Yes, this compound can be used for the selective functionalization of gold microstructures. [] For instance, researchers have successfully employed bis[10-(ferrocenylcarbonyl)decyl] disulfide to modify gold microelectrodes. The disulfide preferentially chemisorbs onto the gold surface, leaving the silicon nitride substrate largely unaffected. []

Q4: Does the length of the alkyl chain in a disulfide affect its interaction with gold?

A4: Yes, the length of the alkyl chain in a disulfide can influence its interaction with gold, specifically in the context of forming mixed SAMs. Studies using 11-hydroxyundecyl this compound (HDD) on gold surfaces revealed that at temperatures above 250 K, HDD undergoes phase separation, forming distinct regions of decanethiolate and hydroxyundecylthiolate. [] This suggests that differences in alkyl chain length and terminal group functionality can drive phase separation within a mixed SAM on gold.

Q5: What happens to this compound at high temperatures on a gold surface?

A5: At temperatures above 450 K, this compound SAMs on gold surfaces begin to desorb. [] The desorption process results in different chemisorbed states on the gold, similar to those observed for decanethiol and mercaptoundecanol SAMs. This suggests that the disulfide bond can break at these elevated temperatures, leading to the formation of thiolate species on the gold surface.

Q6: Are there alternatives to this compound for specific applications?

A6: While this compound offers valuable properties, alternatives exist depending on the application. For instance, in top-down proteomics, the nonionic surfactant n-dodecyl-β-D-maltoside (DDM) is widely used but can interfere with mass spectrometry. Researchers developed n-decyl-disulfide-β-D-maltoside (DSSM) as a cleavable alternative. [] DSSM mimics DDM's properties but incorporates a cleavable disulfide bond, enabling surfactant removal before MS analysis, thus highlighting the adaptability of disulfide chemistry for tailoring materials to specific needs. []

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